1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

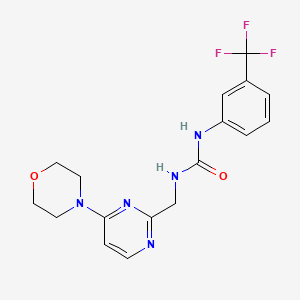

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a pyrimidine core substituted with a morpholine ring at the 4-position and a methyl group at the 2-position, which is further linked to a urea moiety. The urea nitrogen atoms are substituted with a 3-(trifluoromethyl)phenyl group and a pyrimidine-morpholine hybrid structure. This compound combines structural motifs known to enhance pharmacological properties:

- Morpholine: Improves solubility and bioavailability due to its polar, oxygen-rich nature .

- Pyrimidine: A heterocyclic aromatic ring often utilized in drug design for its ability to engage in hydrogen bonding and π-π interactions with biological targets.

- Trifluoromethyl group: Enhances lipophilicity, metabolic stability, and binding affinity through hydrophobic and electronic effects .

Properties

IUPAC Name |

1-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c18-17(19,20)12-2-1-3-13(10-12)23-16(26)22-11-14-21-5-4-15(24-14)25-6-8-27-9-7-25/h1-5,10H,6-9,11H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNJKZFDXJYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.

Introduction of the morpholine group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with morpholine.

Attachment of the trifluoromethylphenyl group: This can be done through a nucleophilic substitution reaction.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Impact

- Pyrimidine-morpholine vs. Thiazole-piperazine (11e): The target compound’s pyrimidine-morpholine core may offer superior solubility compared to the thiazole-piperazine scaffold in 11e due to morpholine’s polarity.

- Pyridine-based analogs (83, M64) : Compound 83’s pyridine core demonstrated anticancer activity against MCF-7 cells, while M64’s morpholine-substituted phenyl group facilitated FAK activation. The target compound’s morpholine-pyrimidine hybrid could combine these advantages .

Substituent Effects

- Trifluoromethylphenyl group : Present in all listed compounds, this group consistently improves lipophilicity and target affinity. For example, compound 83’s trifluoromethylphenyl moiety contributed to its anticancer activity .

- Halogen substituents : Bromo and chloro groups in compounds like 11k () and 14 () enhance electrophilic interactions but may reduce solubility compared to morpholine .

Biological Activity

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activity, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : Approximately 365.34 g/mol

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It exhibits selective inhibition against certain kinases involved in tumor proliferation and survival pathways. Specifically, it has been studied for its effects on Polo-like kinase 4 (PLK4), which is crucial for centriole duplication and cell cycle regulation.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity across various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | PLK4 inhibition, apoptosis induction |

| MCF7 (Breast Cancer) | 4.8 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon Cancer) | 6.0 | Disruption of mitotic spindle assembly |

TRPV3 Modulation

The compound has also been investigated for its potential as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is implicated in various pain pathways, and modulation of this receptor may provide therapeutic benefits for conditions such as chronic pain and inflammatory disorders.

Case Study 1: Efficacy in Breast Cancer

In a clinical trial involving MCF7 breast cancer cells treated with varying concentrations of the compound, results indicated a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a promising candidate for further development in breast cancer therapy.

Case Study 2: TRPV3 Related Pain Management

A separate study focused on the modulation of TRPV3 channels by the compound in animal models of neuropathic pain. Results demonstrated significant analgesic effects, suggesting its utility in pain management therapies.

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea?

The synthesis typically involves multi-step reactions starting with commercially available precursors. For example, a morpholinopyrimidine intermediate is reacted with a trifluoromethylphenyl isocyanate derivative under controlled conditions. Key steps include:

- Coupling reactions : Use of coupling agents (e.g., carbodiimides) to form the urea linkage.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and purity .

- Inert atmosphere : Nitrogen or argon prevents moisture interference, critical for urea bond stability .

Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity. For example, the urea NH protons appear as broad singlets near δ 8–9 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments, such as cleavage at the morpholine-pyrimidine bond .

- Infrared (IR) Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) are diagnostic .

Q. How do structural features (e.g., morpholine, trifluoromethyl groups) influence reactivity and stability?

- Morpholine moiety : Enhances solubility via hydrogen bonding and modulates electronic effects on the pyrimidine ring, affecting nucleophilic substitution reactivity .

- Trifluoromethyl group : Increases metabolic stability and lipophilicity, impacting bioavailability. Its strong electron-withdrawing effect directs electrophilic aromatic substitution .

- Urea linkage : Susceptible to hydrolysis under acidic/basic conditions; stability studies in pH 7.4 buffers are recommended for pharmacokinetic assessments .

Advanced Research Questions

Q. What experimental strategies are used to elucidate the compound’s mechanism of action (MoA)?

- Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity for kinases or receptors (e.g., EGFR, VEGFR) .

- Cellular pathway analysis : Western blotting or ELISA to track downstream signaling proteins (e.g., phosphorylated ERK/AKT) after compound treatment .

- Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate target specificity .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Assay validation : Confirm reproducibility using orthogonal methods (e.g., cell viability vs. caspase-3 activation for apoptosis studies) .

- Purity verification : Re-test the compound after HPLC purification to rule out impurities causing off-target effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with chloro groups) to identify critical pharmacophores .

Q. What methodologies support structure-activity relationship (SAR) analysis for this compound?

- Parallel synthesis : Generate analogs with systematic substitutions (e.g., varying aryl groups, morpholine replacements) .

- Computational docking : Use tools like AutoDock to predict binding modes and prioritize synthesis targets. For example, morpholine’s oxygen may form hydrogen bonds with kinase hinge regions .

- Bioactivity clustering : Group analogs by IC₅₀ values against specific targets (e.g., cancer cell lines) to map key structural determinants .

Q. How can integrated computational and experimental approaches improve compound design?

- Quantum mechanical (QM) calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide modifications for redox stability .

- Molecular dynamics (MD) simulations : Simulate compound-receptor interactions over time to assess binding kinetics and residence time .

- Machine learning (ML) : Train models on existing bioactivity data to forecast novel analogs with enhanced potency or selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.